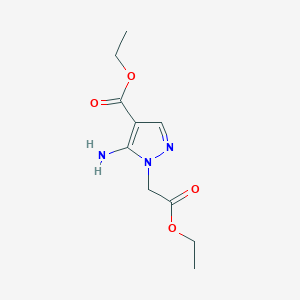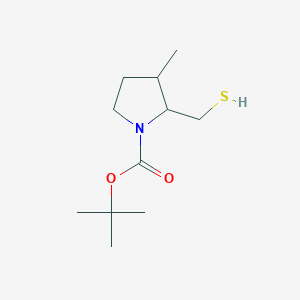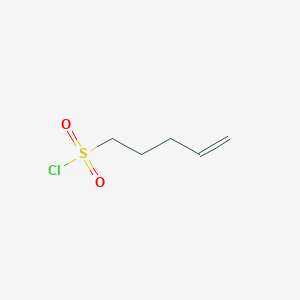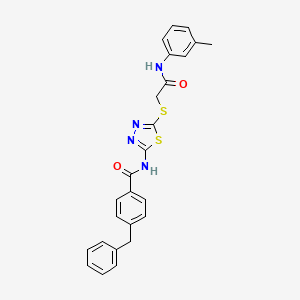
2-((4-chlorophenyl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((4-chlorophenyl)thio)-N-(thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The structure of a similar compound, namely 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (II), has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . For example, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamide analogs involves the mixture of compounds in dry dichloromethane, followed by the addition of N-phenylanthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR, 1H, 13C NMR, and mass spectral data . For example, the IR spectrum can reveal the presence of functional groups such as C–S–C, C–Cl, C–N, C–O-C, C=C, and N–H .Aplicaciones Científicas De Investigación
Structural Insights and Synthesis
- Research by Saravanan et al. (2016) delves into the crystal structure of a related acetamide, highlighting the orientation of the chlorophenyl ring with respect to the thiazole ring and the formation of zigzag chains via intermolecular interactions, offering insights into its chemical behavior and potential applications in material science and drug design (Saravanan et al., 2016).
- Boechat et al. (2011) presented the structures of acetamide derivatives, emphasizing the V-shaped arrangement and various intermolecular interactions, which can be foundational for designing molecules with specific properties and activities (Boechat et al., 2011).
Pharmacological Potential
- Yurttaş et al. (2015) synthesized a series of benzothiazole derivatives, including compounds structurally related to "2-((4-chlorophenyl)thio)-N-(thiazol-2-yl)acetamide", and evaluated their antitumor activity against various human tumor cell lines. This study highlights the anticancer potential of such compounds (Yurttaş, Tay, & Demirayak, 2015).
- Kumar and Mishra (2020) focused on synthesizing new diphenylamine derivatives to explore their analgesic and anti-inflammatory activities, providing a basis for further development of novel therapeutic agents (Kumar & Mishra, 2020).
Application in Material Science
- Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their photovoltaic efficiency and ligand-protein interactions. This research suggests potential applications in dye-sensitized solar cells (DSSCs) and as photosensitizers due to their good light-harvesting efficiency (Mary et al., 2020).
Anticancer and Antimicrobial Activities
- Atta and Abdel‐Latif (2021) synthesized thiophene derivatives and evaluated their cytotoxicity against cancer cell lines, revealing that certain thiophene-2-carboxamide derivatives exhibit significant inhibitory activity, which underscores the therapeutic potential of acetamide derivatives in oncology (Atta & Abdel‐Latif, 2021).
Mecanismo De Acción
Target of Action
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets . Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . .
Result of Action
Thiazole derivatives have been reported to have various effects at the molecular and cellular level, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities . .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c12-8-1-3-9(4-2-8)17-7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDNHNRPFYAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(2-Cyanothiophen-3-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2777417.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2777421.png)
![2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2777422.png)



![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)
![N-(5-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2777431.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777434.png)
![7-Methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)
